Axitinib Impurity 1
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Overview
Description
Axitinib Impurity 1 is a byproduct or degradation product associated with Axitinib, a second-generation tyrosine kinase inhibitor. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. This compound is significant in the pharmaceutical industry as it helps in understanding the purity, stability, and efficacy of the main drug, Axitinib.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Axitinib Impurity 1 involves several synthetic routes. One common method includes the use of liquid-assisted grinding and slurry methods. These methods are employed to create cocrystals of Axitinib with various carboxylic acids, such as fumaric acid, suberic acid, and trans-cinnamic acid . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the formation of the desired impurity.
Industrial Production Methods: In an industrial setting, the production of this compound is closely monitored to maintain the quality and purity of the main drug. High-performance liquid chromatography (HPLC) is often used to separate Axitinib from its impurities, including this compound . The process involves gradient elution and specific flow rates to achieve optimal separation.
Chemical Reactions Analysis
Types of Reactions: Axitinib Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and degradation pathways of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions include sulfoxide and glucuronide derivatives of Axitinib . These products are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
Scientific Research Applications
Axitinib Impurity 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation pathways of Axitinib. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Axitinib, thereby aiding in the development of more effective formulations . In the pharmaceutical industry, it is used to ensure the quality and purity of Axitinib by monitoring its impurities.
Mechanism of Action
The mechanism of action of Axitinib Impurity 1 is closely related to that of Axitinib. Axitinib works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), thereby blocking angiogenesis, tumor growth, and metastasis . This compound, being a degradation product, may have similar but less potent effects on these molecular targets and pathways.
Comparison with Similar Compounds
- Zanubrutinib
- Upadacitinib
- Axitinib Sulfoxide
- Axitinib N-Glucuronide
Comparison: Axitinib Impurity 1 is unique in its structure and formation compared to other similar compounds. While Zanubrutinib and Upadacitinib are also tyrosine kinase inhibitors, they target different receptors and have different therapeutic applications. Axitinib Sulfoxide and Axitinib N-Glucuronide are other degradation products of Axitinib, but they differ in their chemical structures and pharmacological activities .
Properties
CAS No. |
885126-40-9 |
---|---|
Molecular Formula |
C22H18N4OS |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-methyl-2-[[3-[(Z)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9- |
InChI Key |
RITAVMQDGBJQJZ-XFXZXTDPSA-N |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C\C4=CC=CC=N4 |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Axitinib Impurity c |
Origin of Product |
United States |
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